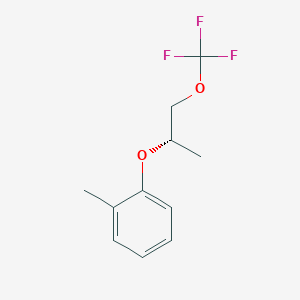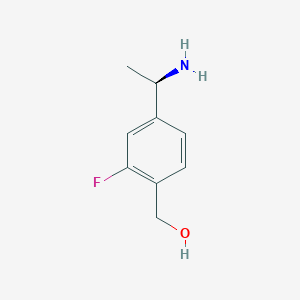
(R)-(4-(1-Aminoethyl)-2-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol is a chiral compound with a specific stereochemistry, characterized by the presence of an aminoethyl group and a fluorine atom on a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, often using an appropriate amine and a halogenated precursor.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Methanol Group Addition: The final step involves the addition of a methanol group, which can be achieved through various methods, including reduction reactions.
Industrial Production Methods
Industrial production of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its chiral nature and functional groups make it a candidate for targeting specific biological pathways.
Industry
In the industrial sector, ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol can be used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.
Wirkmechanismus
The mechanism of action of ®-(4-(1-Aminoethyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
[4-[(1R)-1-aminoethyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
GOJLDGHEYZUOCB-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1)CO)F)N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)CO)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
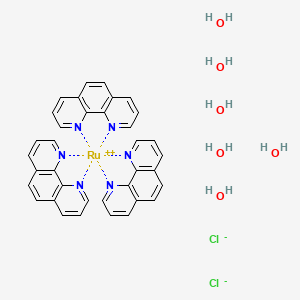
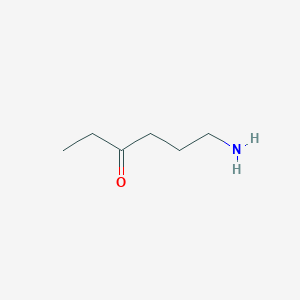
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

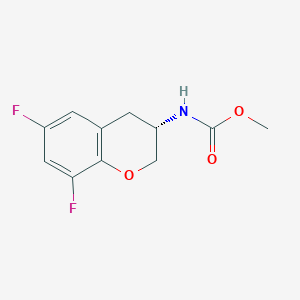
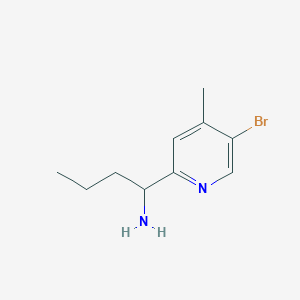
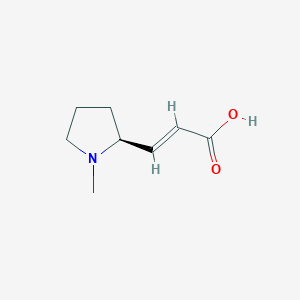

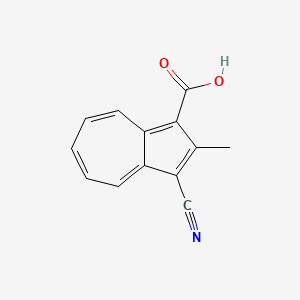
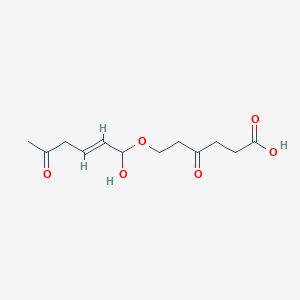
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)

